molecular formula C10H9NO2 B12820782 3-Formyl-5-methoxy-4-methylbenzonitrile

3-Formyl-5-methoxy-4-methylbenzonitrile

Cat. No.: B12820782
M. Wt: 175.18 g/mol
InChI Key: XAWGWRWRNFYHIP-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxy-4-methylbenzonitrile typically involves the formylation of 5-methoxy-4-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formyl-5-methoxy-4-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-5-methoxy-4-methylbenzonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 3-Formyl-5-methoxy-4-methylbenzonitrile is unique due to the presence of the formyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-formyl-5-methoxy-4-methylbenzonitrile

InChI

InChI=1S/C10H9NO2/c1-7-9(6-12)3-8(5-11)4-10(7)13-2/h3-4,6H,1-2H3

InChI Key

XAWGWRWRNFYHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)C#N)C=O

Origin of Product

United States

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